Sulprofos

Description

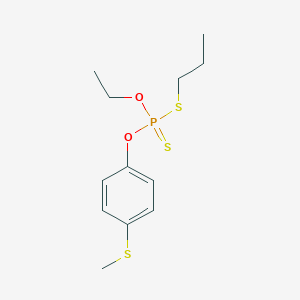

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethoxy-(4-methylsulfanylphenoxy)-propylsulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O2PS3/c1-4-10-18-15(16,13-5-2)14-11-6-8-12(17-3)9-7-11/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHJNEJVUNHLKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=S)(OCC)OC1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O2PS3 | |

| Record name | SULPROFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULPROFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1248 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032675 | |

| Record name | Sulprofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulprofos is a tan-colored liquid with a sulfide-like odor. (NIOSH, 2022), Tan-colored liquid with a sulfide-like odor; [NIOSH], COLOURLESS-TO-BROWN OILY LIQUID WITH CHARACTERISTIC ODOUR., Tan-colored liquid with a sulfide-like odor. | |

| Record name | SULPROFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulprofos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULPROFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1248 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULPROFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/361 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulprofos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0582.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

155-158 °C at 0.1 mm Hg, 155 °C | |

| Record name | SULPROFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPROFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1248 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Low (NIOSH, 2023), Sol in organic solvents., In water, 0.31 mg/l at 20 °C, Solubility in water, mg/l at 20 °C: 0.31 (very poor), Low | |

| Record name | SULPROFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULPROFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPROFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1248 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sulprofos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0582.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2 (NIOSH, 2023) - Denser than water; will sink, 1.20 at 20 °C/20 °C, 1.2 g/cm³, 1.20 | |

| Record name | SULPROFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULPROFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPROFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1248 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULPROFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/361 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulprofos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0582.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

less than 8 mmHg (NIOSH, 2023), 0.0000012 [mmHg], 0.084 mPa (6.3X10-7 mm Hg) at 20 °C; 0.16 mPa (1.2X10-6 mm Hg) at 25 °C, Vapor pressure, Pa at 20 °C:, <8 mmHg | |

| Record name | SULPROFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulprofos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULPROFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPROFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1248 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULPROFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/361 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulprofos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0582.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless oil; tan liquid /technical grade/ | |

CAS No. |

35400-43-2 | |

| Record name | SULPROFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulprofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35400-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulprofos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035400432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulprofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ethyl O-(4-methylthiophenyl) S-propyl dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULPROFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUX2I5F01B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULPROFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPROFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1248 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULPROFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/361 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorodithioic acid, O-ethyl O-(4-(methylthio)phenyl) S-propyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TE3F8D88.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-15 °C /technical grade/, -15 °C | |

| Record name | SULPROFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPROFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1248 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Sulprofos

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulprofos is an organothiophosphate insecticide.[1] Characterized as a tan-colored liquid with a distinct sulfide-like odor, it has been utilized in agriculture to control various insect pests.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolic fate, and relevant experimental protocols for this compound. All quantitative data are summarized in structured tables for ease of reference and comparison.

Chemical Structure and Identity

This compound, with the IUPAC name ethoxy-(4-methylsulfanylphenoxy)-propylsulfanyl-sulfanylidene-λ5-phosphane, is a chiral molecule due to a stereogenic center at the phosphorus atom and exists as a racemic mixture.[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | ethoxy-(4-methylsulfanylphenoxy)-propylsulfanyl-sulfanylidene-λ5-phosphane[2] |

| CAS Number | 35400-43-2[2] |

| Molecular Formula | C12H19O2PS3[2] |

| Molecular Weight | 322.45 g/mol [4] |

| SMILES | CCCSP(=S)(OCC)OC1=CC=C(C=C1)SC[2] |

| InChIKey | JXHJNEJVUNHLKO-UHFFFAOYSA-N[2] |

| Synonyms | Bolstar, Helothion, Mercaprofos, BAY-NTN 9306[2][5] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for understanding its environmental fate, transport, and biological interactions.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Tan-colored liquid[2] |

| Odor | Sulfide-like[2] |

| Boiling Point | 155-158 °C at 0.1 mmHg[5] |

| Density | 1.20 g/cm³ at 20 °C[6] |

| Vapor Pressure | < 8 mmHg[7] |

| Water Solubility | 0.31 mg/L at 20 °C[3] |

| LogP (Octanol-Water Partition Coefficient) | 5.48[6] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][3] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately death of the insect.

The process begins with the metabolic activation of this compound to its oxygen analog (oxon), which is a more potent inhibitor of AChE. The phosphorus atom of the oxon metabolite forms a covalent bond with the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive.

Figure 1: Signaling pathway of Acetylcholinesterase inhibition by this compound.

Metabolic Fate

Upon entering a biological system, this compound undergoes a series of metabolic transformations. The primary metabolic pathways involve oxidation and hydrolysis. Oxidation of the thioether sulfur to its sulfoxide and sulfone derivatives is a major route.[6] Additionally, oxidative desulfuration of the thiono sulfur to an oxygen atom (forming the oxon) is a critical bioactivation step. The resulting metabolites can then be hydrolyzed at the phosphorus-O-phenyl ester bond, yielding phenolic compounds that are subsequently conjugated and excreted, primarily in the urine.[6]

Figure 2: Metabolic pathway of this compound.

Experimental Protocols

Analysis of this compound by Gas Chromatography (EPA Method 8141B)

This method provides a procedure for the determination of organophosphorus compounds, including this compound, in water, soil, and waste samples using gas chromatography (GC) with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).[6][8]

I. Sample Preparation (Solid Phase Extraction - SPE)

-

Sample pH Adjustment: Ensure the water sample is at a neutral pH to prevent hydrolysis of this compound.

-

Cartridge Conditioning:

-

Wash the SPE cartridge with 5 mL of dichloromethane (DCM).

-

Condition the cartridge with two 5 mL aliquots of methanol.

-

Equilibrate the cartridge with two 5 mL aliquots of deionized water.[2]

-

-

Sample Loading: Pass the water sample (e.g., 1 L) through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

-

Cartridge Drying: Dry the cartridge under full vacuum for 10 minutes.

-

Elution:

-

Rinse the sample bottle with 5 mL of acetone and pass it through the cartridge.

-

Repeat with 10 mL of DCM.

-

Add another 5 mL of DCM directly to the cartridge and elute.[2]

-

-

Concentration and Solvent Exchange:

-

Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40 °C.

-

Add 3 mL of n-hexane and continue concentrating to about 2 mL.

-

Adjust the final volume to 2 mL with n-hexane.[2]

-

II. Gas Chromatography Analysis

-

GC System: A gas chromatograph equipped with a capillary column (e.g., Rxi®-5sil MS, 30m x 0.25mm, 0.25µm) and an FPD or NPD.[2]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 300 °C.

-

Hold: 2 minutes at 300 °C.[2]

-

-

Injection: Inject an aliquot of the prepared sample extract into the GC.

-

Detection and Quantification: Identify and quantify this compound based on its retention time and detector response compared to a calibration curve prepared from certified reference standards.

Figure 3: Experimental workflow for this compound analysis by GC.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and its inhibition by compounds like this compound. The assay is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.

I. Reagent Preparation

-

Phosphate Buffer: 0.1 M, pH 8.0.

-

AChE Solution: Prepare a stock solution of acetylcholinesterase in phosphate buffer. The final concentration should be optimized for a linear reaction rate.

-

DTNB Solution: 10 mM in phosphate buffer.

-

Acetylthiocholine (ATCI) Solution: 10 mM in phosphate buffer (prepare fresh daily).

-

This compound (Inhibitor) Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions. The active oxon form may need to be generated in vitro by chemical oxidation (e.g., with N-bromosuccinimide) for direct inhibition studies.

II. Assay Procedure (96-well plate format)

-

Enzyme and Inhibitor Pre-incubation:

-

Add 50 µL of phosphate buffer to each well.

-

Add 25 µL of the AChE solution to each well.

-

Add 25 µL of the this compound solution at various concentrations to the sample wells. For control wells (100% enzyme activity), add 25 µL of the solvent.

-

Incubate the plate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C or 37 °C).[9]

-

-

Reaction Initiation: Add 50 µL of the DTNB solution to each well.

-

Substrate Addition: Add 50 µL of the ATCI solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Toxicity Data

Table 3: Acute Toxicity of this compound in Rats

| Route | Sex | LD50 |

| Oral | Male | 304 mg/kg[6] |

| Oral | Female | 176 mg/kg[6] |

| Percutaneous | Male | 5,491 mg/kg[6] |

| Percutaneous | Female | 1,064 mg/kg[6] |

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, mechanism of action, and analytical methodologies for this compound. The presented data, organized into clear tables and diagrams, offers a valuable resource for researchers, scientists, and professionals in drug development and environmental science. The detailed experimental protocols serve as a foundation for further investigation into the properties and effects of this organothiophosphate insecticide.

References

- 1. This compound | C12H19O2PS3 | CID 37125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. unitedchem.com [unitedchem.com]

- 3. This compound (Ref: NTN 9306) [sitem.herts.ac.uk]

- 4. epa.gov [epa.gov]

- 5. biotage.com [biotage.com]

- 6. nemi.gov [nemi.gov]

- 7. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]

- 8. epa.gov [epa.gov]

- 9. benchchem.com [benchchem.com]

Sulprofos: An In-Depth Technical Guide to its Mechanism of Action as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulprofos, an organothiophosphate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism underlying this compound's action as an AChE inhibitor. It details the principles of organophosphate-mediated enzyme inhibition, presents a framework for the quantitative assessment of this inhibition, and outlines the experimental protocols necessary for such evaluations. The information is intended to support research and development efforts in toxicology, neuropharmacology, and insecticide development.

Introduction to Acetylcholinesterase and its Inhibition

Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in cholinergic neurotransmission. Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft. This enzymatic degradation terminates the nerve impulse, allowing for the precise control of muscle contraction, gland secretion, and various cognitive processes.

Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, resulting in hyperstimulation of cholinergic receptors and subsequent disruption of normal nerve function. Organophosphate compounds, including this compound, are potent, irreversible inhibitors of AChE, which accounts for their efficacy as insecticides and their toxicity to non-target organisms.

Core Mechanism of Action: Irreversible Inhibition by Phosphorylation

The fundamental mechanism by which this compound and other organophosphates inhibit acetylcholinesterase is through the covalent modification of the enzyme's active site. This process, known as phosphorylation, renders the enzyme catalytically inactive.

The active site of AChE contains a catalytic triad of amino acid residues, including a critical serine residue (Ser-203). The hydroxyl group of this serine is highly nucleophilic and is responsible for attacking the acetyl group of acetylcholine during normal hydrolysis.

This compound, as an organothiophosphate, acts as a substrate mimic. The phosphorus atom of this compound is electrophilic and is attacked by the nucleophilic serine residue in the AChE active site. This results in the formation of a stable, covalent phosphoserine bond. The leaving group of the this compound molecule is displaced, and the enzyme becomes "phosphorylated."

This phosphorylated enzyme is extremely stable and does not readily undergo hydrolysis, effectively leading to irreversible inhibition. The accumulation of acetylcholine in the synaptic cleft due to the inactivation of AChE leads to a state of cholinergic crisis, characterized by symptoms such as tremors, convulsions, paralysis, and ultimately, death due to respiratory failure.

Figure 1: Signaling pathway of acetylcholinesterase inhibition by this compound.

Quantitative Assessment of Acetylcholinesterase Inhibition

The potency of an acetylcholinesterase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

| Organophosphate Insecticide | IC50 (µM) for human RBC-AChE |

| Chlorpyrifos | 0.12 |

| Monocrotophos | 0.25 |

| Profenofos | 0.35 |

| Acephate | 4.0 |

Table 1: Example IC50 values for various organophosphate pesticides against human red blood cell acetylcholinesterase (RBC-AChE). Data is illustrative of the type of quantitative information determined for AChE inhibitors.[3]

Experimental Protocols for Determining IC50

The determination of the IC50 value for an acetylcholinesterase inhibitor like this compound is typically performed using an in vitro enzymatic assay. The most common method is the spectrophotometric assay developed by Ellman and colleagues.

Principle of the Ellman's Assay

The Ellman's assay measures the activity of AChE by detecting the production of thiocholine, a product of the enzymatic hydrolysis of the substrate acetylthiocholine (ATC). Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color change is directly proportional to the activity of the enzyme. When an inhibitor is present, the rate of the reaction decreases.

Materials and Reagents

-

Enzyme: Purified acetylcholinesterase (e.g., from electric eel or human recombinant)

-

Substrate: Acetylthiocholine iodide (ATCI)

-

Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Inhibitor: this compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Instrumentation: UV-Vis spectrophotometer or microplate reader

Experimental Workflow

The following is a generalized protocol for determining the IC50 of an organophosphate inhibitor.

Figure 2: Experimental workflow for IC50 determination of an AChE inhibitor.

Detailed Procedure

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare stock solutions of ATCI and DTNB in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO) and create a series of dilutions in the assay buffer. Ensure the final solvent concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add buffer, DTNB, and ATCI (no enzyme).

-

Control wells (100% enzyme activity): Add buffer, DTNB, AChE, and the solvent used for the inhibitor.

-

Test wells: Add buffer, DTNB, AChE, and the various dilutions of this compound.

-

-

Pre-incubation:

-

Pre-incubate the plate containing the enzyme and inhibitor (or solvent for the control) for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the ATCI substrate to all wells.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a set period (e.g., 10 minutes) at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Calculate the rate of reaction (velocity) for each well from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that produces 50% inhibition.

-

Conclusion

This compound is an effective acetylcholinesterase inhibitor that functions through the irreversible phosphorylation of the enzyme's active site serine residue. This mechanism leads to the accumulation of acetylcholine and subsequent neurotoxicity. The potency of this compound as an AChE inhibitor can be quantitatively determined using in vitro methods such as the Ellman's assay to establish its IC50 value. A thorough understanding of this mechanism of action is crucial for the development of more selective and safer insecticides, as well as for the assessment of the toxicological risks posed by such compounds to non-target species, including humans. Further research to determine the specific kinetic constants of this compound's interaction with AChE from various species would provide a more complete picture of its inhibitory profile.

References

Synthesis of Sulprofos and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathways for Sulprofos, a significant organophosphate insecticide, and its analogues. The document outlines the core chemical reactions, experimental methodologies, and quantitative data to support research and development in this area.

Introduction to this compound and its Analogues

This compound, chemically known as O-Ethyl O-[4-(methylthio)phenyl] S-propyl phosphorodithioate, is a non-systemic insecticide and acaricide that functions as an acetylcholinesterase (AChE) inhibitor.[1][2] Its analogues, such as Profenofos, share a similar organophosphate backbone and exhibit a range of insecticidal activities. The synthesis of these compounds is of significant interest for developing new crop protection agents and for studying structure-activity relationships within this class of insecticides.

The general structure of this compound involves a central phosphorus atom double-bonded to a sulfur atom (thionophosphoryl) and single-bonded to an ethoxy group, a 4-(methylthio)phenoxy group, and a propylthio group. The synthesis of this compound and its analogues typically involves the formation of a phosphorothioate or phosphorodithioate core, followed by the introduction of specific aryl and alkyl substituents.[1]

General Synthesis Pathway for Organophosphates

The commercial production of many organophosphate pesticides, including this compound, often starts with phosphorus oxychloride (POCl₃) or phosphorus pentasulfide (P₂S₅).[1][3] The synthesis generally proceeds through the sequential reaction with alcohols and thiols to build the desired ester linkages around the central phosphorus atom.

A common method involves the alcoholysis of phosphorus oxychloride to form an organophosphorodichloridate, which can then be further reacted with other nucleophiles.[1] Alternatively, dithiophosphoric acids can be prepared and subsequently alkylated or arylated. For instance, diethyl dithiophosphoric acid can be synthesized by reacting phosphorus pentasulfide with ethanol.[3]

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process involving the preparation of key intermediates followed by their condensation. A plausible synthetic route is outlined below, based on established organophosphorus chemistry principles.

Synthesis of Key Intermediates

1. O-Ethyl S-Propyl Dithiophosphoric Acid:

This intermediate can be prepared by reacting O-ethyl phosphorodichloridothioate with propanethiol. The initial O-ethyl phosphorodichloridothioate is synthesized from the reaction of ethanol with thiophosphoryl chloride.

2. 4-(Methylthio)phenol:

This intermediate is commercially available but can also be synthesized in the laboratory. One reported method involves the reaction of thiophenol with a methylating agent.

Final Condensation Step

The final step in the synthesis of this compound involves the reaction of an activated form of O-ethyl S-propyl dithiophosphoric acid (such as the corresponding phosphorochloridothioate) with 4-(methylthio)phenol in the presence of a base to neutralize the liberated HCl.

Diagram of the Postulated Synthesis Pathway for this compound:

Caption: Postulated synthesis pathway for this compound.

Synthesis of a this compound Analogue: Profenofos

Profenofos, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is a closely related analogue of this compound. Its synthesis has been described in the patent literature and provides a concrete example of the synthetic strategies employed for this class of compounds.

Experimental Protocol for Profenofos Synthesis

A reported synthesis of Profenofos involves the following key steps:

-

Reaction of Phosphorus Oxychloride with Sodium Ethoxide and Sodium Propanethiolate: Phosphorus oxychloride is reacted with sodium ethoxide and sodium 1-propanethiolate to form an intermediate phosphorothioate.

-

Condensation with 4-bromo-2-chlorophenol: The resulting intermediate is then treated with 4-bromo-2-chlorophenol to yield Profenofos.

Diagram of the Profenofos Synthesis Pathway:

Caption: Synthesis pathway for Profenofos.

Quantitative Data

| Product | Starting Materials | Reaction Type | Reported Yield (%) | Purity (%) | Reference |

| Diethyl dithiophosphoric acid | Phosphorus pentasulfide, Ethanol | Addition | 98.2 | 99.9 | [4] |

| Profenofos Intermediate | 2-chloro-4-bromophenol, O,O-diethyl thiophosphoryl chloride | Condensation | 96 | 98 | Patent CN103588811A |

| Profenofos | O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate, Trimethylamine, Propyl bromide | Rearrangement/Alkylation | >96 | High | Patent CN102617636A |

Experimental Protocols

The following are plausible, detailed experimental protocols for the synthesis of this compound based on general organophosphate synthesis methodologies. Note: These are illustrative protocols and should be adapted and optimized under appropriate laboratory safety conditions.

Synthesis of O-Ethyl S-Propyl Phosphorodithiochloridate (Intermediate 1)

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with thiophosphoryl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Addition of Ethanol: The flask is cooled in an ice bath, and a solution of anhydrous ethanol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in the same solvent is added dropwise from the dropping funnel.

-

Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Addition of Propanethiol: The mixture is cooled again to 0°C, and a solution of propanethiol (1.0 eq) and triethylamine (1.1 eq) in the solvent is added dropwise.

-

Workup: The reaction is stirred overnight at room temperature. The triethylamine hydrochloride salt is removed by filtration. The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude O-ethyl S-propyl phosphorodithiochloridate can be purified by vacuum distillation.

Synthesis of this compound (Final Product)

-

Reaction Setup: A three-necked round-bottom flask is charged with 4-(methylthio)phenol (1.0 eq) and a base (e.g., potassium carbonate, 1.5 eq) in an anhydrous polar aprotic solvent (e.g., acetone or acetonitrile).

-

Addition of Intermediate: The mixture is stirred at room temperature, and a solution of O-ethyl S-propyl phosphorodithiochloridate (1.0 eq) in the same solvent is added dropwise.

-

Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, the inorganic salts are filtered off. The solvent is removed from the filtrate under reduced pressure. The residue is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by column chromatography on silica gel.

Conclusion

The synthesis of this compound and its analogues relies on well-established principles of organophosphorus chemistry. While specific, detailed protocols for this compound are not widely published, plausible synthetic routes can be designed based on the synthesis of related compounds like Profenofos and general methodologies for forming phosphorodithioate esters. This guide provides a framework for researchers to approach the synthesis of these important insecticides, emphasizing the key reactions and providing illustrative experimental procedures. Further research and process optimization are necessary to develop high-yielding and scalable synthetic routes.

References

Historical Use of Sulprofos in Agriculture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulprofos is an organothiophosphate insecticide and acaricide that was historically used in agriculture, primarily for the control of lepidopteran pests in cotton.[1] As with other organophosphates, its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals.[1][2] Due to concerns regarding its toxicological profile and environmental impact, the use of this compound has been discontinued, with all registrations voluntarily canceled by the registrants in the United States.[1] The last tolerance for its use on cottonseed was canceled in 1999.[1] This guide provides a comprehensive technical overview of the historical use of this compound, its efficacy, toxicological properties, and the experimental methodologies used to characterize it.

Data Presentation

Efficacy of this compound Against Key Cotton Pests

This compound was primarily marketed for the control of major cotton pests, including the tobacco budworm (Heliothis virescens) and the cotton bollworm (Helicoverpa zea). The following table summarizes key efficacy data from laboratory and field studies.

| Target Pest | Life Stage | Bioassay Type | Efficacy Metric | Value | Reference |

| Tobacco Budworm (Heliothis virescens) | 3rd Instar Larvae | Topical Application | LD50 | 0.34 µ g/insect (Susceptible Strain) | --INVALID-LINK-- |

| Tobacco Budworm (Heliothis virescens) | 3rd Instar Larvae | Topical Application | LD50 | 0.38 µ g/insect (Resistant Strain) | --INVALID-LINK-- |

| Cotton Bollworm (Helicoverpa zea) | 3rd Instar Larvae | Topical Application | LD50 | 0.24 µ g/insect | --INVALID-LINK-- |

| Heliothis spp. (field population) | Larvae | Field Trial | Application Rate | 0.56 - 1.12 kg/ha | --INVALID-LINK-- |

Toxicological Profile of this compound

The toxicological properties of this compound have been evaluated in various animal models. The following table summarizes key acute toxicity data.

| Test Organism | Route of Administration | Toxicity Metric | Value | Reference |

| Rat (male) | Oral | LD50 | 304 mg/kg | [1] |

| Rat (female) | Oral | LD50 | 176 mg/kg | [1] |

| Rat (male) | Dermal | LD50 | 5,491 mg/kg | [1] |

| Rat (female) | Dermal | LD50 | 1,064 mg/kg | [1] |

| Boll Weevil (Anthonomus grandis) | Topical Application | LD50 | 2.4 µ g/insect | --INVALID-LINK-- |

| Lady Beetle (Hippodamia convergens) | Topical Application | LD50 | 0.13 µ g/insect | --INVALID-LINK-- |

Environmental Fate Characteristics of this compound

The environmental persistence and mobility of a pesticide are critical factors in its overall risk assessment.

| Parameter | Value | Method | Reference |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 12,000 - 13,500 | Batch Equilibrium | [1] |

| Bioconcentration Factor (BCF) | ~3,300 (estimated) | Regression-derived from log Kow | [1] |

| Log Kow | 5.48 | Not Specified | [1] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The primary mode of action of this compound is the inhibition of acetylcholinesterase (AChE). A standard method for quantifying this inhibition is the colorimetric assay developed by Ellman.

Principle: This assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity. The inhibitory potential of a compound like this compound is determined by measuring the reduction in enzyme activity in its presence.

Materials:

-

Acetylcholinesterase (from electric eel or other suitable source)

-

Acetylthiocholine iodide (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader or spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, acetylthiocholine, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well microplate, add phosphate buffer, DTNB solution, and the AChE solution to each well.

-

Inhibitor Addition: Add various concentrations of this compound (or a control solvent) to the wells and pre-incubate for a defined period to allow for the interaction between the inhibitor and the enzyme.

-

Initiation of Reaction: Add the acetylthiocholine substrate to each well to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

Soil Adsorption/Desorption Study (OECD Guideline 106)

The mobility of this compound in the environment is largely determined by its adsorption to soil particles. The OECD 106 guideline provides a standardized method for determining the adsorption/desorption characteristics of a chemical.

Principle: The batch equilibrium method involves mixing a solution of the test substance (this compound) of known concentration with a soil sample of known weight. The mixture is agitated for a sufficient time to reach equilibrium. The concentration of the test substance remaining in the aqueous phase is then measured. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

Materials:

-

Radiolabeled (e.g., ¹⁴C) or non-labeled this compound of analytical grade

-

Several types of soil with varying organic carbon content, pH, and texture

-

0.01 M CaCl₂ solution (to mimic soil solution ionic strength)

-

Centrifuge

-

Shaker or rotator

-

Analytical instrumentation for quantifying this compound (e.g., HPLC, GC, or liquid scintillation counter for radiolabeled substance)

Procedure:

-

Preliminary Tests: Determine the optimal soil-to-solution ratio, equilibration time, and analytical method.

-

Adsorption Phase:

-

Prepare solutions of this compound in 0.01 M CaCl₂ at several concentrations.

-

Add a known volume of each solution to a known mass of soil in a centrifuge tube.

-

Agitate the samples at a constant temperature until equilibrium is reached.

-

Separate the solid and liquid phases by centrifugation.

-

Analyze the concentration of this compound in the supernatant.

-

-

Desorption Phase (Optional):

-

After the adsorption phase, remove a known amount of the supernatant and replace it with fresh 0.01 M CaCl₂ solution.

-

Agitate the samples again to reach a new equilibrium.

-

Analyze the concentration of this compound in the supernatant to determine the amount desorbed.

-

-

Data Analysis:

-

Calculate the amount of this compound adsorbed to the soil for each concentration.

-

Plot the amount adsorbed versus the equilibrium concentration in solution to generate an adsorption isotherm.

-

From the isotherm, calculate the Freundlich adsorption coefficient (Kf) and the soil organic carbon-water partitioning coefficient (Koc). The high Koc values reported for this compound indicate that it is expected to be immobile in soil.[1]

-

Bioconcentration Factor (BCF) Determination in Fish (OECD Guideline 305)

The potential for a chemical to accumulate in aquatic organisms is assessed by determining its bioconcentration factor (BCF).

Principle: Fish are exposed to a constant aqueous concentration of the test substance (this compound) under flow-through conditions. The concentration of the substance in the fish tissue and in the water is measured over time until a steady state is reached (uptake phase). The fish are then transferred to clean water, and the rate of elimination of the substance from their tissues is measured (depuration phase).

Materials:

-

A suitable fish species (e.g., rainbow trout, bluegill sunfish)

-

Flow-through aquarium system

-

Radiolabeled (e.g., ¹⁴C) this compound is preferred for ease of analysis.

-

Analytical instrumentation to measure this compound concentrations in water and fish tissue.

Procedure:

-

Acclimation: Acclimate the fish to the test conditions.

-

Uptake Phase:

-

Expose the fish to a constant, sublethal concentration of this compound in the water.

-

Periodically sample fish and water to determine the concentrations of this compound.

-

Continue until the concentration in the fish reaches a plateau (steady state).

-

-

Depuration Phase:

-

Transfer the fish to a clean, flowing water system.

-

Periodically sample the fish to measure the decrease in the concentration of this compound in their tissues over time.

-

-

Data Analysis:

-

The BCF can be calculated in two ways:

-

Steady-state BCF (BCFss): The ratio of the concentration of this compound in the fish (Cf) to the concentration in the water (Cw) at steady state (BCFss = Cf / Cw).

-

Kinetic BCF (BCFk): Calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂), which are derived from modeling the concentration changes during the uptake and depuration phases. The estimated BCF for this compound suggests a very high potential for bioconcentration in aquatic organisms.[1]

-

-

Mandatory Visualization

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Caption: Experimental workflow for an acetylcholinesterase inhibition assay.

Caption: Logical flow of the regulatory history of this compound in the United States.

Regulatory History and Environmental Concerns

The United States Environmental Protection Agency (EPA) initiated a reregistration program for pesticides first registered before November 1, 1984, to ensure they meet contemporary scientific and regulatory standards.[1] this compound was subject to this review. During the development of the Reregistration Eligibility Decision (RED) for this compound, the registrants voluntarily chose to cancel all product registrations.[1] This action preceded a final reregistration decision by the EPA. The last tolerance for this compound on cottonseed was officially canceled in 1999.[1]

The decision to discontinue the use of this compound was likely influenced by a combination of factors common to many older organophosphate insecticides, including:

-

Human Health Risks: Concerns about potential neurotoxicity, particularly in occupational settings and for sensitive populations.

-

Ecological Risks: High toxicity to non-target organisms, including beneficial insects, aquatic invertebrates, and vertebrates. The high bioconcentration potential of this compound also raises concerns about its accumulation in the food chain.

-

Environmental Fate: While immobile in soil, its persistence and potential for long-range transport could be a concern.

The voluntary cancellation of registrations is a common outcome when the cost of generating the extensive data required for reregistration, coupled with potential market limitations due to increasing restrictions, makes the continued marketing of a product economically unviable for the registrant.

Conclusion

This compound was an effective organophosphate insecticide for the control of key pests in cotton. However, consistent with the broader regulatory trend for this class of chemistry, its use was discontinued due to a combination of toxicological and environmental concerns. The data and methodologies presented in this guide provide a technical foundation for understanding the properties of this compound and the scientific basis for its historical use and eventual withdrawal from the agricultural market. This information can be valuable for researchers in the fields of toxicology, environmental science, and the development of newer, safer pest control agents.

References

Sulprofos (CAS No. 35400-43-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulprofos, an organothiophosphate insecticide, is recognized for its potent acetylcholinesterase inhibitory activity. This technical guide provides an in-depth overview of this compound, focusing on its chemical and physical properties, toxicological profile, metabolic pathways, and mechanism of action. Quantitative data are presented in structured tables for ease of reference. Detailed experimental protocols for its analysis and acute toxicity assessment are provided, alongside diagrammatic representations of its metabolic fate and mode of action to facilitate a comprehensive understanding for research, scientific, and drug development applications.

Chemical and Physical Properties

This compound is a synthetic organothiophosphate compound.[1] It is characterized as a tan-colored liquid with a distinct sulfide-like odor.[1][2] A comprehensive summary of its chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 35400-43-2 | [3][4][5] |

| Molecular Formula | C₁₂H₁₉O₂PS₃ | [1][3][4] |

| Molecular Weight | 322.45 g/mol | [1][3][4] |

| IUPAC Name | O-ethyl O-[4-(methylsulfanyl)phenyl] S-propyl phosphorodithioate | [3] |

| Synonyms | Bolstar, Helothion, Mercaprofos | [1][4] |

| Appearance | Tan-colored liquid | [1][2] |

| Odor | Sulfide-like/Mercaptan-like | [1][6] |

| Density | 1.20 g/cm³ at 20 °C | [4][6] |

| Melting Point | -15 °C | [4][6] |

| Boiling Point | 155-158 °C at 0.1 Torr | [6] |

| Vapor Pressure | 6.3 x 10⁻⁷ mm Hg | [6] |

| Water Solubility | 0.31 mg/L | [4][6] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.48 | [6] |

| Henry's Law Constant | 8.6 x 10⁻⁷ atm-cu m/mol at 25 °C (Estimated) | [6] |

Toxicology

The toxicity of this compound is primarily attributed to its inhibition of acetylcholinesterase.[1][3] It is classified as a highly hazardous pesticide.[3] Acute toxicity data, specifically LD50 values from studies on rats, are summarized in Table 2.

Table 2: Acute Toxicity of this compound in Rats

| Route of Administration | Sex | LD50 (mg/kg) | Reference |

| Oral | Male | 304 | [6] |

| Oral | Female | 176 | [6] |

| Percutaneous (Dermal) | Male | 5,491 | [6] |

| Percutaneous (Dermal) | Female | 1,064 | [6] |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1][3] AChE is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, which can lead to paralysis and death in insects.[7] The organophosphate group of this compound phosphorylates the serine hydroxyl group in the active site of AChE, forming a stable, inactive complex.

Metabolic Pathways

The metabolism of this compound in mammals primarily involves oxidation and hydrolysis. The major metabolic routes are oxidation of the thioether group to form the sulfoxide and sulfone derivatives, and oxidative desulfuration of the phosphorothioate group to the more potent oxon analog.[4][8] These activated metabolites can then be detoxified by hydrolysis of the phosphate ester bond, followed by conjugation and excretion.[1][8]

Experimental Protocols

Analytical Method: EPA-OSW 8141B for Organophosphorus Compounds

This method is suitable for the determination of this compound in water, soil, and waste samples using gas chromatography.[1][6]

Objective: To quantify the concentration of this compound in an environmental matrix.

Principle: The sample is extracted with an organic solvent. The extract is then concentrated and analyzed by gas chromatography (GC) with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).[1][6]

Apparatus:

-

Gas chromatograph with FPD or NPD

-

Capillary GC column

-

Concentrator apparatus

-

Standard laboratory glassware

Procedure:

-

Sample Extraction:

-

Aqueous Samples (Method 3510/3520/3535): Extract the water sample (e.g., 1 L) with methylene chloride at a neutral pH using a separatory funnel, continuous liquid-liquid extractor, or solid-phase extraction (SPE).[6]

-

Solid Samples (Method 3540/3550): Extract the soil or waste sample (e.g., 10-30 g) with an appropriate solvent using Soxhlet extraction or sonication.

-

-

Extract Concentration: Concentrate the extract to a small volume (e.g., 1 mL) using a Kuderna-Danish or other suitable concentrator.

-

Gas Chromatography Analysis:

-

Inject a small volume (e.g., 1-2 µL) of the concentrated extract into the GC.

-

The GC is operated under conditions that provide good resolution and sensitivity for this compound.

-

The FPD is selective for phosphorus and sulfur-containing compounds, while the NPD is selective for nitrogen and phosphorus-containing compounds.

-

-

Quantification: Identify and quantify this compound by comparing the retention time and peak area of the sample to that of a known standard.

Acute Oral Toxicity Study: OECD Test Guideline 423 (Acute Toxic Class Method)

This guideline describes a stepwise procedure for the determination of the acute oral toxicity of a substance.

Objective: To determine the LD50 of this compound and classify its acute oral toxicity.

Principle: A stepwise procedure is used where a small group of animals (typically 3) of a single sex is dosed at a defined level. The outcome (mortality or survival) determines the dose for the next step. This method uses a minimal number of animals.

Animals: Healthy, young adult rats of a single sex (usually females).

Procedure:

-

Preparation:

-

Animals are fasted overnight prior to dosing (food, but not water, is withheld).

-

The test substance is prepared in a suitable vehicle (e.g., water, corn oil).

-

-

Dosing:

-

The test substance is administered in a single dose by gavage.

-

The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

-

Observation:

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Observations are made frequently on the day of dosing and at least daily thereafter.

-

-

Stepwise Procedure:

-

The outcome of the first step determines the next dose level. If mortality is observed, the dose for the next group is lowered. If no mortality occurs, the dose is increased.

-

The procedure continues until a stopping criterion is met (e.g., mortality is observed at a certain dose level, or no mortality is seen at the highest dose).

-

-

Data Analysis: The results are used to classify the substance into a toxicity category based on the observed mortality at different dose levels.

Conclusion

This compound is a potent organothiophosphate insecticide with a well-defined mechanism of action centered on the inhibition of acetylcholinesterase. Its toxicological profile and metabolic fate have been characterized, providing a basis for risk assessment and further research. The analytical and toxicological methods outlined in this guide offer standardized approaches for the detection and evaluation of this compound. This comprehensive overview serves as a valuable resource for professionals in research, and drug development engaged in the study of organophosphate compounds.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute an endorsement or recommendation for the use of this compound. All handling of this chemical should be performed by trained professionals in accordance with established safety protocols.

References

- 1. epa.gov [epa.gov]

- 2. This compound | C12H19O2PS3 | CID 37125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. unitedchem.com [unitedchem.com]

- 4. biotage.com [biotage.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. nemi.gov [nemi.gov]

- 7. Acetylcholinesterase inhibitors: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Sulprofos: A Comprehensive Technical Guide on its Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulprofos is an organothiophosphate insecticide and acetylcholinesterase inhibitor.[1] This technical guide provides an in-depth overview of its core physical and chemical characteristics, supported by detailed experimental protocols and visual diagrams to facilitate understanding and application in research and development settings.

Chemical Identity

| Identifier | Value |

| IUPAC Name | ethoxy-(4-methylsulfanylphenoxy)-propylsulfanyl-sulfanylidene-λ5-phosphane |

| CAS Number | 35400-43-2 |

| Molecular Formula | C₁₂H₁₉O₂PS₃[1] |

| Molecular Weight | 322.5 g/mol [1] |

| Chemical Structure | (Image of the chemical structure of this compound would be placed here in a real document) |

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, behavior, and toxicological profile. These properties are summarized in the table below.

| Property | Value | Experimental Protocol |

| Physical State | Tan-colored liquid with a sulfide-like odor.[2] | Visual and olfactory observation. |

| Melting Point | -15 °C (technical grade)[2] | Capillary Method |

| Boiling Point | 155-158 °C at 0.1 mmHg[2] | OECD Guideline 103 |

| Density | 1.20 g/cm³ at 20 °C[3] | Gravimetric method |

| Vapor Pressure | < 8 mmHg | Knudsen Effusion Method |

| Water Solubility | 0.31 mg/L at 20 °C[2] | OECD Guideline 105 (Flask Method) |

| Octanol-Water Partition Coefficient (log Kow) | 5.48[2] | OECD Guideline 107 (Shake Flask Method) |

| Stability | Hydrolyzes in basic conditions; stable in acidic or neutral conditions. Degrades in sunlight.[2] | Degradation Study |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below. These protocols are based on internationally recognized guidelines and standard laboratory practices.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state. As this compound is a liquid at room temperature, this protocol would be applicable to its solidified form at low temperatures.

Methodology:

-

Sample Preparation: A small, dried sample of solidified this compound is finely powdered.

-